2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine

Description

Chemical Structure and Properties

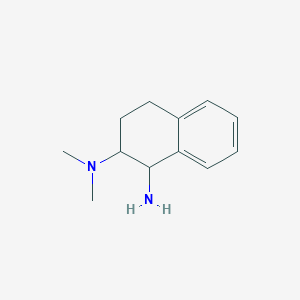

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine (CAS: 865670-75-3) is a tetrahydronaphthalene derivative with two dimethylamine groups at the 1,2-positions of the partially hydrogenated naphthalene ring. Its molecular formula is C₁₀H₁₆N₂·HCl, with a molecular weight of 228.39 g/mol . The compound exists as a racemic mixture (rac-(1R,2R)) and is structurally characterized by a fused bicyclic system, which confers rigidity and influences its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name |

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)11-8-7-9-5-3-4-6-10(9)12(11)13/h3-6,11-12H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAPAZGVMSKZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body.

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation.

Pharmacokinetics

Similar compounds are generally well-absorbed, widely distributed in the body, metabolized by liver enzymes, and excreted in the urine.

Biological Activity

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine (CAS No. 1042797-88-5) is a compound of interest in biological research due to its structural features that suggest potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is thought to involve several mechanisms:

Target Interactions

- It likely interacts with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Biochemical Pathways

- Similar compounds have been shown to influence signal transduction pathways and metabolic pathways, potentially affecting cell cycle regulation and gene expression.

Pharmacokinetics

Research on structurally related compounds indicates that they are generally:

- Well Absorbed : Following administration, the compound is expected to be absorbed efficiently.

- Widely Distributed : It likely distributes throughout body tissues.

- Metabolized by Liver Enzymes : Primarily processed in the liver.

- Excreted in Urine : The metabolites are typically eliminated via urine.

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit antiviral properties. For instance:

- A study highlighted that certain derivatives showed selective efficacy against coronaviruses 229E and OC43. Although the tetrahydronaphthalene substituted compounds displayed weak activity overall, they demonstrated a notable response against specific viral strains .

Case Study: Inhibitory Effects on Receptor Tyrosine Kinases (RTKs)

In a related context:

- Compounds similar to this compound have been investigated for their ability to inhibit RTKs. These enzymes are critical in cancer biology as they regulate various cellular processes including proliferation and survival. The inhibition of RTKs by these compounds suggests potential applications in cancer therapeutics .

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Research

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine has been investigated for its potential pharmacological properties. Similar compounds have shown interactions with various biological receptors and enzymes, suggesting that this compound may also exhibit significant biological activity. Its structural characteristics allow it to participate in non-covalent interactions such as hydrogen bonding and hydrophobic effects, which are crucial for drug design and development .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure facilitates the synthesis of more complex molecules through various chemical reactions. Researchers have utilized it in the development of synthetic pathways aimed at producing pharmaceuticals and agrochemicals .

Material Science

In material science, compounds similar to this compound have been explored for their potential use in creating polymers and other materials with specific properties. The ability to modify its chemical structure allows for the tailoring of materials for applications in coatings and adhesives .

Biochemical Studies

The compound's interaction with cellular pathways makes it a candidate for biochemical studies focused on signal transduction and metabolic processes. By understanding how this compound influences cellular mechanisms, researchers can gain insights into disease processes and develop targeted therapies .

Case Study 1: Pharmacological Evaluation

A study evaluated the pharmacological effects of structurally similar compounds on various cancer cell lines. It was found that these compounds could inhibit cell proliferation through modulation of specific signaling pathways. This suggests that this compound may possess similar anticancer properties worth exploring further .

Case Study 2: Synthesis of Complex Molecules

Another study demonstrated the use of this compound as an intermediate in synthesizing novel heterocyclic compounds with potential antimicrobial activity. The synthetic routes developed showcased the versatility of this compound in organic chemistry .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility: The dimethylamine groups in the target compound improve water solubility compared to non-polar analogues like 2,7-dimethyltetralin .

- Basicity: The dual dimethylamine groups increase basicity (pKa ~9–10) relative to monosubstituted amines (e.g., 1,2,3,4-tetrahydro-N-methylnaphthalen-2-amine, pKa ~8–9) due to electron-donating effects .

Preparation Methods

Starting Material Preparation

The synthesis often begins with substituted styrenes or vinyl cycloalkanes, which undergo Friedel–Crafts cycli-acylalkylation to form tetralone intermediates. These intermediates are then converted into tetral-2-ols via reduction with sodium borohydride, favoring the formation of the cis isomer due to stereospecificity of the reduction step.

Conversion to Diamine Intermediate

The cis-tetral-2-ols are transformed into cis-tosylates by reaction with tosyl chloride in pyridine at room temperature. These tosylates serve as good leaving groups for subsequent nucleophilic substitution.

Treatment of the cis-tosylates with aqueous dimethylamine under sealed tube conditions at 80 °C for 24 hours results in substitution to yield the trans-4-substituted 2-dimethylaminotetralin derivatives. This step is critical for introducing the dimethylamino group at the 2-position with the desired stereochemistry.

Dimethylation of Amino Groups

The dimethylation of the amine groups is achieved either by direct reaction with dimethylamine or via reductive amination protocols using sodium triacetoxyborohydride or sodium borohydride in the presence of formaldehyde or other methylating agents.

Alternative Synthetic Strategies

Other synthetic routes include:

- Coupling of protected amino alcohols (e.g., l-valinol derivatives) with Boc-protected tetrahydronaphthalene carboxylic acids using coupling agents such as DCC or EDC, followed by deprotection and reduction steps to yield the diamine.

- Use of Suzuki coupling reactions to introduce aryl substituents on the tetrahydronaphthalene ring, followed by reduction and amination steps to obtain the target diamine.

- Mesylation and nucleophilic substitution reactions using 2-hydroxypyridine or other nucleophiles to build the piperidine or morpholine ring systems as analogues.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Friedel–Crafts cycli-acylalkylation | Styrenes/vinyl cycloalkanes, trifluoroacetyl phenylacetyl anhydride | Room temperature to reflux | Variable | Cascade reaction forming tetralones |

| Reduction to tetral-2-ols | Sodium borohydride | 0 °C to room temp | 1-2 hours | Stereospecific, favors cis isomer |

| Tosylation | Tosyl chloride, pyridine | Room temperature | Overnight | Converts alcohol to tosylate |

| Amination | Aqueous dimethylamine, sealed tube | 80 °C | 24 hours | Nucleophilic substitution yielding trans isomer |

| Reductive amination | Sodium triacetoxyborohydride, amine | Room temperature | Several hours | For dimethylation of amines |

| Coupling reactions | DCC or EDC, HOBt, triethylamine | Room temperature | Overnight | For amide bond formation |

Stereochemical Considerations

The stereochemistry of the tetrahydronaphthalene diamine is crucial for its biological activity. Reduction of tetralones with sodium borohydride is stereospecific, producing predominantly cis-tetral-2-ols. Subsequent tosylation and substitution with dimethylamine lead to inversion at the carbon center, yielding the trans isomer of the dimethylaminotetralin.

NMR spectroscopy, particularly ^1H NMR, is used to distinguish between cis and trans isomers based on characteristic splitting patterns of the C(4) proton signals.

Research Findings and Data Summary

A key study demonstrated the synthesis of various substituted 2-dimethylaminotetralins via this method, with yields and stereoselectivity confirmed by NMR and chromatographic techniques. The method was robust across different substituents on the aromatic ring and tolerated various functional groups.

| Compound | Starting Material | Yield (%) | Stereochemistry | Key Reagents |

|---|---|---|---|---|

| 5a-m | Styrenes/Vinyl cycloalkanes | 60-85 | Predominantly trans | NaBH4, TsCl, aqueous dimethylamine |

| 5n | 3′-Bromo-tetralen-2-ol-phenylacetate | 70-80 | trans | Suzuki coupling, NaBH4, TsCl, dimethylamine |

The stereochemical purity was typically high, with cis:trans ratios of about 10:90 after substitution. Attempts to separate diastereomers by chromatography were generally unsuccessful, so mixtures were used for further steps.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine?

Answer:

The synthesis of this tetrahydronaphthalene-diamine derivative requires careful optimization of:

- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and inert atmospheres to prevent oxidation of amine groups .

- Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilic substitution efficiency, as seen in analogous naphthalene syntheses .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Key Challenge : Competing side reactions (e.g., over-alkylation) can be mitigated by slow addition of methylating agents and stoichiometric control .

Basic: How should structural characterization be performed to confirm regiochemistry and stereochemistry?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups on the diamine moiety typically appear as singlets at δ 2.1–2.3 ppm. Coupling constants (J) in the tetrahydronaphthalene ring (e.g., J = 5–6 Hz for vicinal protons) confirm chair conformations .

- ¹³C NMR : Quaternary carbons in the aromatic region (δ 125–135 ppm) distinguish substitution patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., axial vs. equatorial methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₈N₂) with <2 ppm error .

Advanced: How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the diamine group’s HOMO (-5.2 eV) may target enzyme active sites .

- Simulate docking with targets (e.g., dihydropteroate synthase) using AutoDock Vina to estimate binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

- Molecular Dynamics (MD) : Assess conformational stability in aqueous environments (RMSD < 1.5 Å over 50 ns trajectories indicates rigidity) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:

- Systematic Literature Review : Use PubMed and TOXCENTER queries (Table B-2 in ) with keywords: “tetrahydronaphthalene-diamine” AND (“enzyme inhibition” OR “toxicity”).

- Experimental Replication :

- Standardize assays (e.g., fixed IC₅₀ measurement protocols for kinase inhibition).

- Control variables: Cell line (HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and exposure time (24–48 hr) .

- Meta-Analysis : Apply Cochran’s Q-test to quantify heterogeneity (p < 0.05 indicates significant variability) and identify outliers .

Advanced: What methodologies validate the compound’s metabolic stability in pharmacokinetic studies?

Answer:

- In Vitro Microsomal Assays :

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess IC₅₀ values. >50% inhibition at 10 μM indicates high interaction risk .

- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hr) quantifies unbound fraction (fu >5% is ideal for bioavailability) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Toxicological Screening : Refer to inclusion criteria in Table B-1 for acute toxicity (e.g., LD₅₀ in rodents, dermal irritation assays).

- Exposure Mitigation :

- Waste Disposal : Neutralize amine residues with 10% acetic acid before incineration .

Advanced: How to design a structure-activity relationship (SAR) study for derivative optimization?

Answer:

- Variable Parameters :

- Substituents : Replace methyl groups with ethyl/isopropyl to assess steric effects.

- Scaffold Modifications : Introduce heteroatoms (e.g., S or O) in the tetrahydronaphthalene ring .

- Assay Selection :

- Data Analysis : Use Hansch equations to correlate substituent hydrophobicity (π) with activity .

Advanced: What spectroscopic techniques detect degradation products under stress conditions?

Answer:

- Forced Degradation Studies :

- Hyphenated Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.